Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-
Description
Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-, is a substituted benzoic acid derivative with a molecular formula approximating C₁₂H₁₃ClNO₄ (calculated molecular weight: ~270.7 g/mol). Its structure features:
- A chloro substituent at position 3 on the aromatic ring.
- A 4-amino group linked to a 1-carboxy-2-methylpropyl side chain, introducing both a carboxylic acid and a branched alkyl group.
The carboxylic acid group enhances water solubility compared to ester derivatives, while the chloro substituent may influence electronic properties and binding interactions .
Properties
IUPAC Name |
4-[(1-carboxy-2-methylpropyl)amino]-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-6(2)10(12(17)18)14-9-4-3-7(11(15)16)5-8(9)13/h3-6,10,14H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSBJLCYMYIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202706 | |
| Record name | 4-[(1-Carboxy-2-methylpropyl)amino]-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85236-41-5 | |
| Record name | 4-[(1-Carboxy-2-methylpropyl)amino]-3-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85236-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Carboxy-2-methylpropyl)amino]-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro- typically involves multi-step organic reactions. One common method involves the chlorination of benzoic acid followed by the introduction of the 4-[(1-carboxy-2-methylpropyl)amino] group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxyl group, converting it into alcohols or other reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro- involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the carboxyl and amino groups allows it to form hydrogen bonds and ionic interactions, influencing its binding affinity and activity. The chlorine atom may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key analogs from the literature include:
Key Observations:
Chloro Substitution: The target compound’s 3-chloro position contrasts with analogs like 937676-33-0, which has 2,5-dichlorophenoxy groups.
Carboxylic Acid vs. Esters : Unlike ester-containing analogs (e.g., 937681-20-4, 937676-33-0), the target’s carboxylic acid group increases hydrophilicity, favoring aqueous solubility and hydrogen bonding in biological systems .
Amino-Linked Side Chains: The target’s 1-carboxy-2-methylpropyl side chain introduces both acidity and branching, whereas analogs feature phenoxypropyl or methoxyphenoxy groups, which are more lipophilic and may enhance membrane permeability .
Physicochemical and Reactivity Profiles
- Solubility : The carboxylic acid group in the target compound likely confers higher water solubility (~1–5 mg/mL estimated) compared to methyl esters (e.g., 937681-20-4: <0.1 mg/mL predicted) .
- Reactivity : The free carboxylic acid in the target enables salt formation or conjugation reactions, whereas ester derivatives (e.g., 937676-33-0) are more prone to hydrolysis under alkaline conditions .
- Stability : Chlorine at position 3 may deactivate the aromatic ring toward electrophilic substitution, increasing stability compared to analogs with electron-donating groups (e.g., methoxy in 937693-14-6) .
Biological Activity
Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro- (CAS Number: 85236-41-5) is an organic compound belonging to the class of benzoic acids. Its structure features a benzoic acid core with a specific amino group and a chlorine atom, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₄ |
| Molecular Weight | 271.69 g/mol |
| CAS Number | 85236-41-5 |
| IUPAC Name | 4-[(1-carboxy-2-methylpropyl)amino]-3-chlorobenzoic acid |
The presence of both carboxyl and amino groups allows for various interactions with biological targets, enhancing its binding affinity to enzymes and receptors.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to benzoic acid, including halogenated derivatives, demonstrate enhanced activity against various bacterial strains. The chlorine atom in benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro- may play a crucial role in this enhanced activity by increasing the lipophilicity of the compound, facilitating better membrane penetration .
Anticancer Properties
The anticancer potential of benzoic acid derivatives has been explored in several studies. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For example, specific derivatives showed IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The mechanism is believed to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression.
Enzyme Inhibition
Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro- has also been evaluated for its enzyme inhibitory activity. It has been found to inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's . The inhibition of AChE by this compound suggests potential therapeutic applications in cognitive disorders.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli, where the chlorinated variant exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-chlorinated analogs .
- Anticancer Activity : In a comparative study involving several benzoic acid derivatives, it was found that the compound under investigation induced apoptosis in MCF-7 cells with an IC₅₀ value of approximately 5 µM, demonstrating its potential as an anticancer agent .
- Enzyme Inhibition : Another investigation assessed the inhibitory effects on AChE and found that this compound could reduce enzyme activity by over 50% at concentrations as low as 10 µM, indicating strong potential for therapeutic use in neurodegenerative conditions .
The biological activity of benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro- can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The carboxyl group facilitates hydrogen bonding with target proteins or enzymes.
- Ionic Interactions : The amino group can engage in ionic interactions with negatively charged residues on enzymes.
- Chlorine Substitution : The presence of chlorine may enhance the compound's reactivity and stability, influencing its binding affinity.
Q & A
Q. Propose a structure-activity relationship (SAR) study to evaluate the impact of modifying the 2-methylpropyl chain.
- Methodological Answer :
- Analog Synthesis : Replace 2-methylpropyl with cyclopropyl or phenyl groups via reductive amination .
- Bioactivity Assays : Test analogs for receptor binding (e.g., GPCRs via radioligand displacement) and logP (via shake-flask method) to correlate hydrophobicity with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
